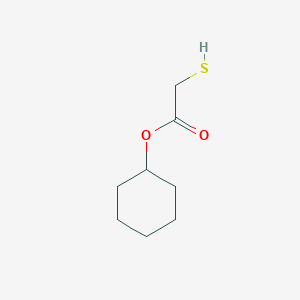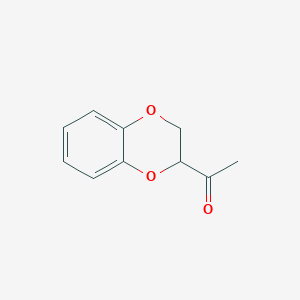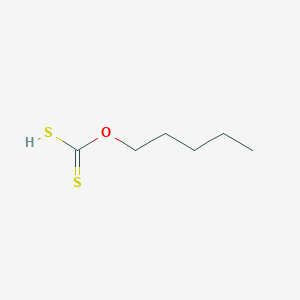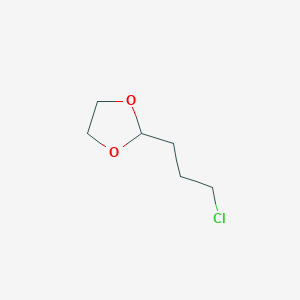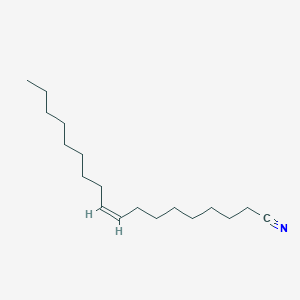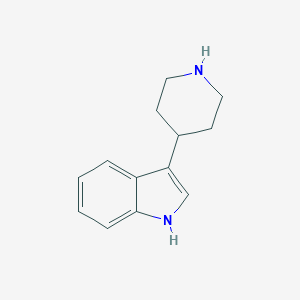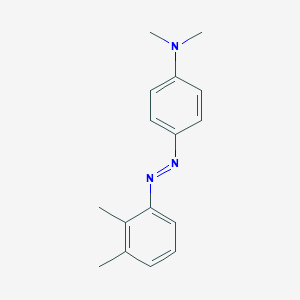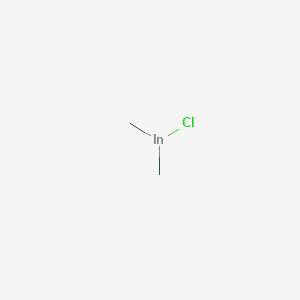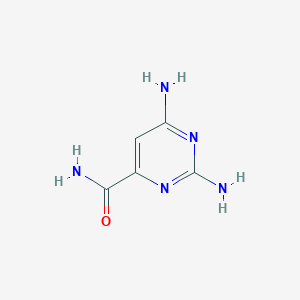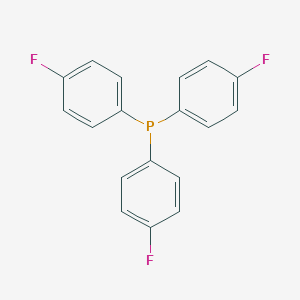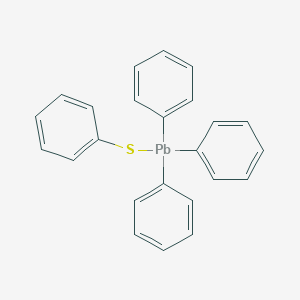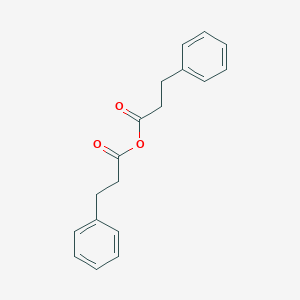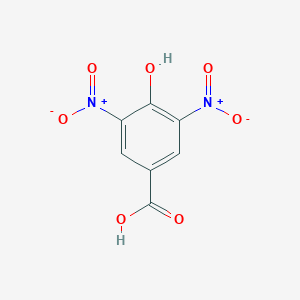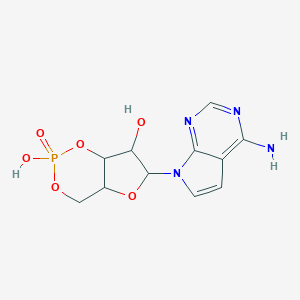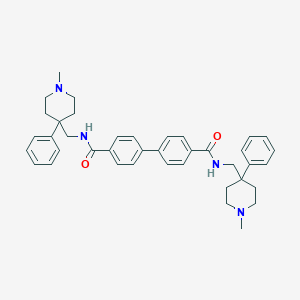
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)-, commonly known as BDA, is a synthetic organic compound used in scientific research. It is a derivative of bisbenzamide and is a highly selective DNA-binding agent. BDA has been used in various research studies due to its unique properties and potential applications.
作用機序
BDA binds to DNA through intercalation, which involves the insertion of the molecule between the base pairs of the DNA double helix. This binding results in a change in the DNA structure, which can affect DNA replication, transcription, and repair. BDA has also been shown to induce DNA damage and apoptosis in cancer cells.
生化学的および生理学的効果
BDA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication. BDA has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA supercoiling. Additionally, BDA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
BDA has several advantages for use in lab experiments. It is highly selective for DNA and has a high binding affinity. BDA is also stable and can be easily synthesized in large quantities. However, BDA has some limitations, including its potential toxicity and the need for careful handling.
将来の方向性
There are several future directions for the use of BDA in scientific research. One potential application is in the development of new cancer therapies. BDA has been shown to induce apoptosis in cancer cells and could be used as a potential drug candidate. Additionally, BDA could be used in the development of new diagnostic tools for DNA-related diseases. Further research is needed to fully understand the potential applications of BDA in scientific research.
合成法
The synthesis of BDA involves the reaction of 4,4'-biphenyldicarboxylic acid with 1-methyl-4-phenyl-4-piperidinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields BDA as a white solid with a high yield.
科学的研究の応用
BDA has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study DNA structure and dynamics. BDA has also been used in the study of DNA replication, transcription, and repair. Additionally, BDA has been used in the development of new drugs for the treatment of cancer and other diseases.
特性
CAS番号 |
15234-97-6 |
|---|---|
製品名 |
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)- |
分子式 |
C40H46N4O2 |
分子量 |
614.8 g/mol |
IUPAC名 |
N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-4-[4-[(1-methyl-4-phenylpiperidin-4-yl)methylcarbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C40H46N4O2/c1-43-25-21-39(22-26-43,35-9-5-3-6-10-35)29-41-37(45)33-17-13-31(14-18-33)32-15-19-34(20-16-32)38(46)42-30-40(23-27-44(2)28-24-40)36-11-7-4-8-12-36/h3-20H,21-30H2,1-2H3,(H,41,45)(H,42,46) |
InChIキー |
IHHURAIVCRJWJF-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NCC4(CCN(CC4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
CN1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NCC4(CCN(CC4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
その他のCAS番号 |
15234-97-6 |
同義語 |
4,4'-Biphenyldicarboxamide, N,N'-bis(1-methyl-4-phenyl-4-piperidylmethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



